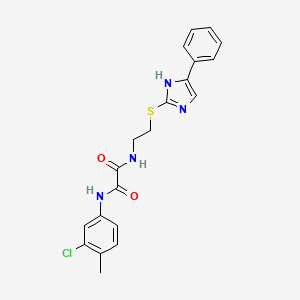

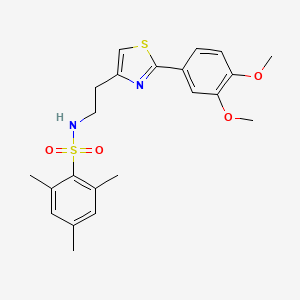

N1-(3-氯-4-甲基苯基)-N2-(2-((4-苯基-1H-咪唑-2-基)硫代)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide" is a complex molecule that appears to be related to the family of oxalamides, which are compounds characterized by the presence of an oxalamide unit. Oxalamides are known for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of oxalamides can be achieved through various synthetic routes. One such method is described in a study where a series of N-(2-phenethyl)cinnamides were synthesized and assayed for antagonism at NMDA receptor subtypes . Although the compound is not directly mentioned, the synthesis of related compounds involves the formation of cinnamide structures, which could be relevant to the synthesis of the target molecule. Another study presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides . This method, which includes the Meinwald rearrangement, could potentially be adapted for the synthesis of the compound , given its structural similarity to the described oxalamides.

Molecular Structure Analysis

The molecular structure of oxalamides is characterized by the presence of an oxalamide unit, which is a functional group consisting of two amide groups connected by a carbonyl group. In a related compound, "N-(5-Chloro-2-hydroxyphenyl)-N'-(3-hydroxypropyl)oxalamide," the chlorohydroxyphenyl ring plane forms a specific angle with the plane of the oxalamide unit, which in turn is inclined at a significant angle to the hydroxypropyl substituent . This suggests that the molecular structure of oxalamides can exhibit a certain degree of conformational flexibility, which may influence their biological activity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of oxalamides can be influenced by the substituents attached to the oxalamide unit. While the specific chemical reactions of "N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide" are not detailed in the provided papers, the presence of a chloro-substituted phenyl ring and a thioether linkage suggests potential sites for further chemical modifications. These functional groups may participate in various chemical reactions, such as nucleophilic substitutions or oxidation-reduction processes, which could be utilized to modify the compound or to synthesize analogs with altered properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamides can vary widely depending on their specific substituents. For instance, the presence of hydroxy groups, as seen in "N-(5-Chloro-2-hydroxyphenyl)-N'-(3-hydroxypropyl)oxalamide," can lead to the formation of hydrogen bonds, which contribute to the compound's solubility and its ability to form supramolecular structures . The chloro and methyl groups in the compound of interest may also affect its lipophilicity, solubility, and overall stability. These properties are crucial for the compound's potential applications, especially in a pharmaceutical context where solubility and stability are key factors for drug development.

科学研究应用

合成和潜在应用

- 相关化合物的合成和表征:研究重点是合成与 N1-(3-氯-4-甲基苯基)-N2-(2-((4-苯基-1H-咪唑-2-基)硫代)乙基)草酰胺相关的化合物。这些化合物在各种应用中显示出前景,包括作为潜在的抗炎、镇痛、抗氧化、抗癌和抗 HCV 剂 (Ş. Küçükgüzel 等人,2013)。此外,一些新合成的化合物对肝细胞癌 (HepG2) 细胞系表现出显着的抗肿瘤活性 (Sobhi M. Gomha 等人,2016)。

生化和分子研究

- 抗肿瘤评估和分子建模:已合成类似化合物的衍生物,并显示出对结肠癌、乳腺癌和宫颈癌等各种癌细胞系具有显着的细胞毒活性。这些发现得到定量构效关系 (QSAR) 研究和分子对接研究的支持,这些研究有助于理解蛋白质位点内的潜在结合模式 (Łukasz Tomorowicz 等人,2020)。

环境影响研究

- 相关化合物的毒性研究:已经对相关咪唑基离子液体的慢性毒性进行了研究。这些研究对于了解此类化合物的环境和生态影响至关重要。例如,已经研究了 1-甲基咪唑和 1-乙基-3-甲基咪唑鎓氯化物的慢性毒性,揭示了它们对大型蚤等生物的生殖参数和死亡率的显着影响 (Siciliano A 等人,2019)。

催化和化学反应

- 催化应用:对具有咪唑结构的化合物的研究也导致了化学反应催化剂的开发。例如,具有硫化 N-杂环卡宾的三核钯(ii)配合物已显示出催化选择性腈-伯酰胺相互转化和 Sonogashira 偶联的功效,证明了这些化合物在合成化学中的多种应用 (P. Dubey 等人,2017)。

属性

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c1-13-7-8-15(11-16(13)21)24-19(27)18(26)22-9-10-28-20-23-12-17(25-20)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)(H,23,25)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOZUQJMYIWBAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)

![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)

![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)

![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)